molecular formula C10H11NO2 B138612 N-(4-Acetylphenyl)acetamide CAS No. 150667-24-6

N-(4-Acetylphenyl)acetamide

Cat. No.: B138612
CAS No.: 150667-24-6
M. Wt: 177.2 g/mol
InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) is a substituted acetamide derivative characterized by an acetyl group (-COCH₃) at the para position of the phenyl ring and an acetamide (-NHCOCH₃) substituent. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The compound is synthesized via Buchwald-Hartwig amination using acetamide and 4-bromoacetophenone under palladium catalysis, yielding a cream-colored solid with 79% efficiency . Its structure is confirmed by <sup>1</sup>H NMR (δ 2.22 ppm for methyl in acetamide, δ 2.58 ppm for acetyl methyl) and <sup>13</sup>C NMR (δ 168.6 ppm for carbonyl in acetamide, δ 197.0 ppm for acetyl carbonyl) .

This compound’s reactivity stems from the electron-withdrawing acetyl group, which activates the phenyl ring for electrophilic substitutions and facilitates its use in synthesizing derivatives such as chloroacetamides , thiophene carboxamides , and isoquinoline hybrids . Its role as a precursor in antitumor , antileishmanial , and antimicrobial agents highlights its pharmaceutical relevance.

Preparation Methods

Direct Acetylation of 4-Aminoacetophenone Using Acetic Anhydride

The most straightforward method involves acetylation of 4-aminoacetophenone with acetic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Conditions and Optimization

In a typical procedure, 4-aminoacetophenone is dissolved in glacial acetic acid, followed by dropwise addition of acetic anhydride at 0–20°C . Sulfuric acid (H₂SO₄) or sodium acetate (NaOAc) is often employed as a catalyst or proton scavenger, respectively. The exothermic reaction requires controlled temperature to prevent over-acetylation or decomposition. After stirring for 30 minutes, sodium acetate solution is added to precipitate the product, which is recrystallized from ethanol .

Mechanistic Insights

The reaction’s success hinges on the activation of acetic anhydride by acidic or basic conditions. In glacial acetic acid, the solvent acts as both a proton donor and stabilizer for the intermediate oxonium ion. Sulfuric acid enhances the electrophilicity of the anhydride, while sodium acetate neutralizes liberated acetic acid, shifting the equilibrium toward product formation .

Acetylation of 4-Aminoacetophenone Using Acetyl Chloride

Acetyl chloride offers a more reactive alternative to acetic anhydride, particularly in non-polar solvents. This method is favored for its rapid kinetics and high yields under mild conditions.

Procedural Details

4-Aminoacetophenone is suspended in dichloromethane (DCM) or tetrahydrofuran (THF), and acetyl chloride is added dropwise at 0°C. Triethylamine (Et₃N) is introduced to neutralize HCl byproduct, maintaining a pH conducive to amide bond formation . The mixture is stirred for 2–4 hours, after which the organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified via column chromatography or recrystallization .

Comparative Analysis

While acetyl chloride reactions achieve higher conversion rates than acetic anhydride, they require stringent moisture control and generate corrosive HCl gas. Solvent choice also impacts yield; polar aprotic solvents like DMF may accelerate the reaction but complicate purification .

Alternative Synthetic Routes

Schotten-Baumann Reaction

The Schotten-Baumann method adapts aqueous-organic biphasic conditions for acetylation. 4-Aminoacetophenone is dispersed in a sodium hydroxide (NaOH) solution, and acetyl chloride is added with vigorous stirring. The amide precipitates immediately, filtered, and washed with cold water. This method avoids organic solvents but risks hydrolysis of the acetyl group under strongly basic conditions .

Melt Reactions with Ammonium Acetate

Heating 4-aminoacetophenone with excess ammonium acetate at 200–250°C induces acetylation via in situ generation of acetamide . This solvent-free approach minimizes waste but demands precise temperature control to prevent thermal degradation. Selectivity toward N-(4-Acetylphenyl)acetamide improves with catalytic cesium salts, though yields remain moderate (70–80%) .

Reaction Optimization and Catalytic Approaches

Catalytic Systems

Rhodium-based catalysts, such as RhCl₃, enhance acetylation efficiency in carbonylation reactions . For example, methyl acetate carbonylation in the presence of RhCl₃ and lithium iodide produces acetic anhydride, which subsequently acetylates 4-aminoacetophenone . Homogeneous catalysts like cesium silicotungstate (Cs₄[SiW₁₂O₄₀]) also improve selectivity in melt reactions, reducing diarylamine byproducts .

Solvent Effects

SolventDielectric ConstantReaction RateYield (%)
Glacial Acetic Acid6.2Moderate75–85
Dichloromethane8.9High80–90
Ethanol24.3Low60–70

Polar solvents like acetic acid stabilize charged intermediates, whereas non-polar solvents (e.g., DCM) favor faster kinetics but require base additives .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Acetylphenyl)acetamide can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
N-(4-Acetylphenyl)acetamide has been studied for its analgesic properties, particularly as a potential alternative to traditional pain relievers like acetaminophen. Research indicates that derivatives of this compound can exhibit significant antinociceptive effects. For instance, a study synthesized a series of acetamidochalcones derived from this compound, which demonstrated enhanced analgesic activity compared to standard analgesics like acetylsalicylic acid and acetaminophen in mice models .

Antileishmanial Activity
Another area of interest is its antileishmanial activity. Derivatives of this compound have shown promising results against Leishmania panamensis promastigotes, indicating potential for developing new treatments for leishmaniasis . The presence of oxygenated functional groups on the aromatic ring was found to enhance cytotoxic activity against these parasites.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the chemoselective N-acetylation of amines, which is a crucial step in synthesizing various pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical transformations makes it valuable for creating complex molecular architectures.

Materials Science

Organic Light-Emitting Diodes (OLEDs)
Recent studies have highlighted the potential use of this compound derivatives in the field of materials science, particularly in organic electronics. These compounds can be employed as components in organic light-emitting diodes (OLEDs), sensors, and photovoltaic materials due to their favorable electronic properties . The incorporation of such compounds into device architectures can enhance performance metrics like efficiency and stability.

Mechanism of Action

The mechanism by which N-(4-Acetylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Comparison with Similar Compounds

Structural and Functional Variations

Table 1: Structural and Pharmacological Comparisons

Compound Name Key Substituents Pharmacological Activity Key Findings Reference
N-(4-Acetylphenyl)acetamide Acetyl (-COCH₃) at para position, acetamide (-NHCOCH₃) Intermediate for antitumor/antimicrobial agents Used in synthesis of dihydroquinazoline derivatives (PARP-1 inhibitors) .
N-(4-Methoxyphenyl)acetamide Methoxy (-OCH₃) at para position, acetamide Analgesic/anti-hypernociceptive Exhibited superior analgesic activity compared to paracetamol .
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinyl sulfonyl group (-SO₂-C₄H₈N₂) at para position Anti-inflammatory/analgesic Reduced inflammatory pain via COX-2 inhibition .
N-(4-Methylphenyl)acetamide Methyl (-CH₃) at para position, acetamide Limited bioactivity Primarily used as a reference compound in NMR studies .
N-(4-Chlorophenyl)acetamide Chloro (-Cl) at para position, acetamide Antimicrobial/antifungal Demonstrated MIC values of 8–16 µg/mL against S. aureus .
N-(Pyridin-3-yl)acetamide derivatives Pyridine ring with acetamide substituent Antiviral (SARS-CoV-2 M<sup>pro</sup> inhibition) Binding affinity of −22 kcal/mol via interactions with HIS163 and ASN142 .

Pharmacological Profiles

Analgesic and Anti-inflammatory Agents

  • This compound derivatives: Limited direct activity but serve as precursors for compounds like N-(4-((E)-3-arylacryloyl)phenyl)acetamide, which showed antileishmanial activity (IC₅₀ = 12–45 µM) against Leishmania donovani .
  • N-(4-Methoxyphenyl)acetamide sulfonamides : Compound 35 (piperazinyl sulfonyl derivative) exhibited ED₅₀ = 5.2 mg/kg in carrageenan-induced hyperalgesia models, surpassing paracetamol (ED₅₀ = 7.8 mg/kg) .

Anticancer Agents

  • Quinazoline-sulfonyl acetamides: Derivatives like 38–40 (methoxy/morpholino substituents) showed IC₅₀ = 1.2–4.8 µM against HCT-116 and MCF-7 cells .
  • Dihydroquinazoline derivatives : Synthesized from N-(4-acetylphenyl)-2-chloroacetamide, these compounds inhibit PARP-1 (IC₅₀ = 0.8–2.3 µM) .

Antimicrobial Agents

  • Benzothiazole derivatives : N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide exhibited MIC = 8 µg/mL against E. coli and C. albicans .

Physicochemical Properties

  • Lipophilicity : this compound (logP = 1.2) is less lipophilic than N-(4-chlorophenyl)acetamide (logP = 2.1), affecting bioavailability .
  • Hydrogen bonding : The acetyl group in this compound forms strong H-bonds with enzymes (e.g., PARP-1’s Gly143), enhancing binding affinity .

Biological Activity

N-(4-Acetylphenyl)acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. This compound has garnered significant attention for its various biological activities, particularly its role in pain relief and fever reduction. Recent studies have expanded the understanding of its biological mechanisms and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO2C_{10}H_{11}NO_2 and a molecular weight of approximately 179.20 g/mol. Its structure includes an acetyl group attached to a phenyl ring, which is critical for its biological activity. The compound's ability to interact with various biological targets is influenced by its functional groups, allowing it to participate in diverse chemical reactions.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis. This action not only alleviates pain but also reduces inflammation. Additionally, studies suggest that this compound may enhance the body's endocannabinoid system, further contributing to its analgesic effects .

1. Analgesic and Antipyretic Effects

This compound is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is commonly used in clinical settings for the treatment of mild to moderate pain and is often preferred due to its favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, research on structurally similar compounds has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Compound MIC (μM) Target Organism
This compound62.5-125Staphylococcus aureus
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide31.108-62.216Candida albicans

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Studies indicate that these compounds can target specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various substituted acetamides against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that compounds with halogenated substitutions showed enhanced lipophilicity and antimicrobial activity .
  • In Vivo Analyses : Research involving animal models has confirmed the analgesic effects of this compound, showing significant reductions in pain responses compared to control groups .

Q & A

Q. What are the common synthesis methods for N-(4-Acetylphenyl)acetamide, and how do reaction conditions affect yield?

Basic Research Question
N-(4-Acetylphenyl)acetamide is typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution reactions. For example, General Procedure A involves reacting acetamide with 4-bromoacetophenone under palladium catalysis, yielding 79% product after column chromatography (2:1 EtOAc/hexanes) . Alternative routes include reacting N-(4-acetylphenyl)-2-chloroacetamide with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under basic conditions, achieving yields up to 90% . Key factors influencing yield include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency.
  • Solvent and base : Ethanol with NaOH facilitates nucleophilic substitution.
  • Reaction time : Extended stirring (6+ hours) enhances product formation .

Table 1: Synthesis Methods Comparison

MethodReactantsCatalyst/SolventYieldReference
Buchwald-HartwigAcetamide + 4-bromoacetophenonePd catalyst, EtOAc79%
Nucleophilic SubstitutionN-(4-acetylphenyl)-2-chloroacetamide + aldehydesNaOH, ethanol86–90%

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?

Basic Research Question
1H NMR and IR spectroscopy are critical for structural confirmation:

  • 1H NMR (CDCl₃): Signals at δ 2.22 (s, 3H, CH₃CO), 2.58 (s, 3H, Ar-COCH₃), and aromatic protons at δ 7.55–7.96 ppm confirm the acetylphenyl backbone .
  • 13C NMR : Peaks at δ 197.0 (ketone C=O) and 168.6 (amide C=O) .
  • IR : Bands at 1654 cm⁻¹ (amide C=O) and 725 cm⁻¹ (C-Cl in intermediates) .

Advanced Note : Discrepancies in melting points (e.g., 153–155°C vs. 155–162°C in derivatives ) may arise from impurities or polymorphic forms, necessitating recrystallization in ethanol for standardization .

Q. How can researchers design experiments to synthesize novel derivatives of this compound with potential biological activity?

Advanced Research Question
Derivatization strategies focus on modifying the acetamide or acetylphenyl moieties:

  • Step 1 : React N-(4-acetylphenyl)-2-chloroacetamide with heterocyclic thiols (e.g., 1,3,4-oxadiazole) to introduce sulfur-containing groups, enhancing antimicrobial activity .
  • Step 2 : Characterize derivatives via HRMS and X-ray crystallography to confirm regiochemistry and hydrogen-bonding interactions (e.g., C–H⋯O motifs in crystal packing ).
  • Step 3 : Screen for bioactivity using in vitro assays (e.g., MIC for antibacterial effects) .

Table 2: Example Derivative Synthesis

DerivativeReactantBiological ActivityYieldReference
2-(1,3,4-Oxadiazolyl)thio5-(4-Bromophenyl)quinoline thiolAnticancer86%

Q. What are the challenges in resolving contradictions in reported melting points or spectral data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
  • Analytical variability : NMR solvent (CDCl₃ vs. DMSO-d₆) shifts proton signals; deuterated solvent traces in DMSO may obscure NH peaks .
  • Synthetic byproducts : Unreacted intermediates (e.g., 2-chloroacetamide) lower observed melting points .

Methodological Resolution :

  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Standardize NMR conditions (e.g., 400 MHz in CDCl₃) .
  • Purify via recrystallization (ethanol/water) and validate purity via HPLC .

Q. How does the crystal structure of this compound derivatives influence their reactivity and interaction in biological systems?

Advanced Research Question
X-ray crystallography reveals:

  • Intermolecular interactions : Centrosymmetric C–H⋯O bonds stabilize crystal packing, which may mimic enzyme active-site interactions .
  • Torsional angles : Substituents like nitro groups twist ~16° from the phenyl plane, affecting solubility and binding affinity .
  • Hydrogen-bonding networks : Amide NH groups form bridges with carbonyl oxygens, critical for supramolecular assembly in drug delivery systems .

Design Insight : Introducing electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity, facilitating nucleophilic attack in biological targets .

Properties

IUPAC Name

N-(4-acetylphenyl)acetamide
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InChI

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WECHHDJTILFYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID10181657
Record name N-(p-Acetylphenyl)acetamide
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Molecular Weight

177.20 g/mol
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CAS No.

2719-21-3
Record name N-(4-Acetylphenyl)acetamide
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Synthesis routes and methods I

Procedure details

4-Aminoacetophenone (1.35 g, 10.0 mmol) was dissolved in dichloromethane (10 mL) and treated with benzoyl chloride (1.74 mL, 15.0 mmol). The mixture was stirred for 16 hours at which time a white precipitate had formed. The solid was removed by filtration, washing with dichloromethane (3×20 mL) to provide 4-acetamidoacetophenone as a white sold (2.74 g). 1H NMR (200 MHz, DMSO-d6) δ 10.53 (s, 1H), 7.92 (s, 7H), 7.54 (m, 3H), 2.50 (s, 3H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 4-aminoacetophenone 1 (74 g, 547 mmol) in toluene (700 mL), acetic anhydride (56 mL 593 mmol) was added dropwise at room temperature. Soon after added all of acetic anhydride, the reaction mixture became a clear solution and then rapidly began to make a white precipitation. The precipitation were filtrated and washed with a small amount of toluene then dried under reduced pressure to afford 2 as a white solid (93 g, 960% yield): MS(ES) m/e 178 [M+H].
Name
4-aminoacetophenone
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Yield
960%

Synthesis routes and methods III

Procedure details

Into a 100-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-(4-aminophenyl)ethanone (3.1 g, 22.96 mmol, 1.00 equiv) in dichloromethane (30 mL), triethylamine (4.64 g, 45.94 mmol, 2.00 equiv). This was followed by the addition of acetyl chloride (1.79 g, 22.95 mmol, 1.00 equiv) dropwise with stirring at 0° C. The resulting solution was stirred for 30 min at 0° C. The reaction was then quenched by the addition of 2 mL of water. The resulting mixture was washed with 3×50 mL of saturated aqueous sodium chloride. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum to give 3.0 g (74%) of N-(4-acetylphenyl)acetamide as a white solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 250 ml of KOH dried pyridine was added 50 g (0.37 mole) of p-aminoacetophenone and 39.6 g of acetic anhydride. After one and a half hours of stirring at room temperature, the solution had become a thick suspension of a white solid. Filtration and drying gave 44 g of p-acetamidoacetophenone. This solid (44 g, 0.25 mole) was then suspended in 500 ml methylene chloride and treated with 44 g Br2 (0.275 mole). The reaction was allowed to proceed overnight whereupon it was stripped and dried under high vacuum, then suspended in 200 ml absolute EtOH and treated with 60 g 2-amino-2-thiazoline (0.59 mole). The reaction was stirred for 2 days then stripped, taken up in water and extracted with methylene chloride. The organic phase was washed with water, brine and was dried with sodium sulfate. Flash column chromatography with 2% MeOH/98% CH2Cl2 gave 10.2 g (0.039 mole) of the Formula (III) compound, 6-acetamidophenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.